1-Oleoyl-2-palmitoyl-sn-glycero-3-PC
Description
Molecular Architecture of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine exhibits a complex molecular architecture characterized by its phosphatidylcholine framework with asymmetric acyl chain substitution. The compound possesses the molecular formula C₄₂H₈₂NO₈P and a molecular weight of 760.1 g/mol, establishing it as a substantial phospholipid molecule within the glycerophospholipid family. The structural foundation consists of a glycerol backbone esterified with two distinct fatty acid chains and linked to a phosphocholine head group through a phosphodiester bond.
The molecular architecture features a trimethylazaniumyl group (choline moiety) connected via an ethyl phosphate linkage to the third carbon position of the glycerol backbone. This phosphocholine head group contributes to the zwitterionic character of the molecule, with the positively charged nitrogen center balanced by the negatively charged phosphate group. The specific positioning of the oleyl chain at the sn-1 position and the palmitoyl chain at the sn-2 position creates an asymmetric distribution of fatty acid substituents that significantly influences the molecule's membrane integration properties.
The three-dimensional molecular structure demonstrates conformational flexibility due to the presence of the carbon-carbon double bond in the oleyl chain and the rotational freedom around single bonds throughout the molecule. This structural flexibility contributes to the compound's ability to adopt various conformations in different membrane environments, affecting its interactions with other lipid species and membrane proteins.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₄₂H₈₂NO₈P |
| Molecular Weight | 760.1 g/mol |
| IUPAC Name | (R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| ChEBI ID | CHEBI:74667 |
| InChI Key | RRVPPYNAZJRZFR-VYOBOKEXSA-N |
Fatty Acid Chain Configuration and Unsaturation
The fatty acid composition of 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine incorporates two chemically distinct acyl chains that contribute to its unique physical properties. The sn-1 position contains an oleyl group, derived from oleic acid, which represents an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon position. This oleic acid component, with the chemical formula CH₃-(CH₂)₇-CH=CH-(CH₂)₇-COOH, introduces a significant degree of unsaturation and conformational flexibility to the molecular structure.
The sn-2 position features a palmitoyl group derived from palmitic acid, a saturated 16-carbon fatty acid with the chemical formula CH₃(CH₂)₁₄COOH. Palmitic acid represents one of the most abundant saturated fatty acids in biological systems and contributes structural stability to the phospholipid molecule. The combination of this saturated fatty acid with the unsaturated oleic acid creates an asymmetric lipid profile that affects membrane fluidity and phase behavior.
The geometric configuration of the oleic acid double bond exists in the cis conformation, specifically as the Z-stereoisomer at the 9th carbon position. This cis configuration introduces a characteristic bend in the fatty acid chain at approximately 30 degrees, disrupting the linear packing arrangement typical of saturated fatty acids. The presence of this unsaturated bond significantly influences the melting point and phase transition behavior of the phospholipid, contributing to membrane fluidity at physiological temperatures.
| Fatty Acid Component | Position | Carbon Length | Saturation | Double Bond Position |
|---|---|---|---|---|
| Oleic Acid | sn-1 | 18 | Monounsaturated | 9Z |
| Palmitic Acid | sn-2 | 16 | Saturated | None |
The fatty acid chain configuration directly impacts the thermal properties of the compound. Research demonstrates that the presence of the unsaturated oleyl chain reduces the overall melting point compared to fully saturated phosphatidylcholine species. The asymmetric nature of the fatty acid composition also affects the packing efficiency within membrane bilayers, influencing membrane permeability and protein-lipid interactions.
Stereochemical Specificity of the sn-Glycerophosphate Backbone
The stereochemical configuration of 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine follows the sn-glycerol nomenclature system, which defines the absolute configuration of the glycerol backbone. The molecule adopts the R-configuration at the second carbon of the glycerol moiety, establishing the stereospecific numbering (sn) system that distinguishes between the primary alcohol groups of glycerol. This stereochemical specificity ensures that the oleyl chain occupies the sn-1 position while the palmitoyl chain resides at the sn-2 position.
The phosphocholine group attachment occurs exclusively at the sn-3 position through a phosphodiester linkage, creating a chiral center at the glycerol backbone. This specific stereochemical arrangement is biologically significant as it mirrors the configuration found in naturally occurring phosphatidylcholine species in cellular membranes. The R-configuration of the glycerol backbone enables proper recognition by membrane-associated enzymes, including phospholipases and other metabolic enzymes involved in lipid metabolism.
The stereochemical precision of the sn-glycerophosphate backbone influences the molecule's interaction with membrane proteins and its incorporation into membrane domains. Studies of related phospholipid species demonstrate that stereochemical variations can significantly affect membrane protein function and lipid-protein interactions. The specific R-configuration maintains compatibility with biological membrane systems and ensures proper membrane integration.
The absolute configuration also affects the molecule's behavior in synthetic membrane systems and model bilayers. Research indicates that the stereochemical specificity influences membrane curvature preferences and the formation of membrane domains. The R-configuration promotes optimal packing arrangements within phospholipid bilayers, contributing to membrane stability and proper phase behavior.
| Stereochemical Feature | Configuration | Biological Significance |
|---|---|---|
| Glycerol Backbone | R-configuration | Enzyme recognition |
| sn-1 Position | S-configuration | Fatty acid attachment |
| sn-2 Position | R-configuration | Metabolic specificity |
| sn-3 Position | Phosphate linkage | Head group attachment |
Comparative Analysis with Constitutional Isomers
The constitutional isomer 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine represents the positional isomer where the fatty acid chains are reversed in their attachment positions. This isomeric relationship provides insight into the importance of fatty acid positioning on molecular properties and biological function. The constitutional isomer maintains the same molecular formula C₄₂H₈₂NO₈P and identical molecular weight of 760.1 g/mol, yet exhibits distinct physical and biochemical characteristics.
Comparative thermal analysis reveals significant differences in phase transition behavior between these constitutional isomers. The 1-palmitoyl-2-oleoyl isomer demonstrates a phase transition temperature of approximately -2°C, indicating enhanced membrane fluidity compared to other phosphatidylcholine species. This thermal behavior reflects the influence of fatty acid positioning on molecular packing and membrane organization.
The positional arrangement of saturated and unsaturated fatty acids affects enzymatic recognition and metabolic processing. Phospholipase enzymes exhibit positional specificity, with phospholipase A₂ preferentially hydrolyzing fatty acids from the sn-2 position. This enzymatic selectivity creates functional differences between constitutional isomers in biological systems, affecting membrane remodeling and lipid signaling pathways.
Membrane incorporation studies demonstrate that constitutional isomers exhibit different preferences for membrane curvature and domain formation. The specific positioning of unsaturated fatty acids influences the molecule's ability to accommodate membrane deformation and protein insertion. Research indicates that the distribution of constitutional isomers within membrane systems can modulate membrane properties and cellular function.
| Isomer Comparison | 1-Oleoyl-2-palmitoyl | 1-Palmitoyl-2-oleoyl |
|---|---|---|
| Oleyl Position | sn-1 | sn-2 |
| Palmitoyl Position | sn-2 | sn-1 |
| Phase Transition | Higher | -2°C |
| Enzymatic Preference | PLA₁ substrate | PLA₂ substrate |
| Membrane Curvature | Moderate | Enhanced |
The constitutional isomers also differ in their interactions with membrane cholesterol and other lipid species. Studies of mixed lipid systems reveal that fatty acid positioning affects the formation of ordered membrane domains and lipid raft structures. The asymmetric distribution of saturated and unsaturated chains influences the molecule's compatibility with different membrane environments and its role in membrane organization.
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPPYNAZJRZFR-VYOBOKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Design and Catalytic Mechanism
Photochemical synthesis leverages light-driven reactions to achieve regioselective acylation. In a pioneering approach, lysophosphatidylcholine (1-palmitoyl-sn-glycero-3-phosphocholine) and oleic acid are combined with the photocatalyst eosin Y (2′,4′,5′,7′-tetrabromofluorescein). Upon irradiation with 525 nm LED light for 30 minutes, eosin Y facilitates the formation of an excited triplet state, abstracting hydrogen atoms from the fatty acid to generate acyl radicals. These radicals undergo coupling with the lysophospholipid, yielding OPPC with high regiochemical fidelity.
The reaction proceeds under mild conditions (room temperature, aqueous-organic biphasic system), avoiding harsh reagents. Eosin Y’s amphiphilic nature enables spontaneous encapsulation within the resulting lipid vesicles, simplifying catalyst removal. Liquid chromatography-mass spectrometry (LCMS) confirms >90% conversion, while cryogenic electron microscopy (cryoEM) validates vesicle integrity, with bilayer thickness measuring 4.59 ± 0.07 nm—consistent with native membranes.
Advantages and Limitations
This method excels in operational simplicity and scalability, requiring no specialized equipment beyond LED light sources. However, residual eosin Y encapsulation necessitates additional purification steps for applications requiring catalyst-free formulations. Furthermore, the reliance on radical intermediates risks oxidative side reactions, necessitating inert atmospheres for optimal yields.
Chemoenzymatic Synthesis Strategies
Regioselective Hydrolysis and Acylation
Chemoenzymatic approaches combine chemical efficiency with enzymatic specificity. A three-step protocol adapted from deuterated POPC synthesis involves:
- sn-2 Acylation : 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine reacts with oleic anhydride-d64 in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). This yields 1-palmitoyl-2-oleoyl-d32-sn-glycero-3-phosphocholine (72% yield after silica gel chromatography).
- sn-1 Hydrolysis : Immobilized Rhizomucor miehei lipase (RM lipase) selectively hydrolyzes the sn-1 palmitoyl chain in ethanol, generating 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine (75% yield).
- sn-1 Re-esterification : The lysolipid undergoes transesterification with perdeuterated palmitic acid-d31 in toluene, catalyzed by RM lipase under controlled water activity (LiCl-saturated atmosphere). This affords OPPC-d63 with >96% chemical purity and complete regiopurity.
Enzyme Specificity and Deuterium Labeling
RM lipase’s sn-1,3 regioselectivity prevents undesired acyl migration, a common issue in lysophospholipid chemistry. The method’s modularity allows substitution of deuterated fatty acids, enabling isotopic labeling for neutron scattering or NMR studies. However, deuterated reagents increase costs, and prolonged reaction times (up to 45 hours) limit throughput.
Comparative Evaluation of Synthetic Methods
Efficiency Metrics
Industrial Applicability
Photochemical synthesis suits large-scale liposome production, whereas chemoenzymatic methods are preferred for isotopically labeled OPPC in research settings. Both methods avoid toxic solvents, aligning with green chemistry principles.
Applications in Membrane Science and Drug Delivery
OPPC’s asymmetric structure mimics mammalian pulmonary surfactants, reducing alveolar surface tension and preventing airway collapse. In liposomal drug delivery, OPPC enhances membrane fluidity and payload encapsulation efficiency. Recent studies exploit its oxidative instability for triggered release in ozone-rich tumor microenvironments.
Chemical Reactions Analysis
Oxidative Degradation by Ozone
POPC undergoes selective oxidation at the C=C double bond in the oleoyl chain (sn-2 position) under low-level ozone exposure (20 ± 10 ppb). This reaction alters the lipid's structural integrity and functionality:
Reaction Mechanism
-
Site-Specific Oxidation : The olefinic bond (C9–C10 in the 18:1(9Z) chain) reacts with ozone, forming ozonides that decompose into hydrophilic products like 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC) .
-
Monolayer Destabilization : Oxidized lipids reorient their hydrophilic groups toward the aqueous phase, gradually dissolving into water and reducing monolayer stability .
Experimental Evidence
| Parameter | Value/Observation | Technique Used |
|---|---|---|
| Ozone Concentration | 20 ± 10 ppb | Controlled environment |
| Key Product | PAzPC (16:0–9:0(COOH)PC) | SFG spectroscopy |
| Structural Change | Collapsed monolayer, increased solubility | π–A isotherm, AFM |
Enzyme-Catalyzed Hydrolysis
POPC serves as a substrate for phospholipases, particularly phospholipase A2 (PLA2) , which hydrolyzes the ester bond at the sn-2 position:
Reaction Pathway
Functional Insights
-
Membrane Studies : Hydrolysis of POPC in liposomes has been used to model PLA2 activity in inflammation and bacterial toxin assembly .
-
Surface Tension Reduction : The removal of the palmitoyl chain increases hydrophilicity, altering membrane dynamics .
Stability Under Ambient Conditions
POPC is prone to autoxidation in air due to its unsaturated tail:
Scientific Research Applications
Chemical Properties and Structure
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is characterized by its unique structure, which includes:
- Molecular Formula : C42H82NO8P
- CAS Number : 59491-62-2
- Molecular Weight : 748.06 g/mol
The compound features a saturated palmitic acid chain at the sn-1 position and an unsaturated oleic acid chain at the sn-2 position, making it a versatile lipid molecule used in various biochemical applications.
Biophysical Studies
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine serves as a model lipid in biophysical experiments due to its structural properties. It is often utilized in:
- Liposome Formation : The compound can form liposomes, which are spherical vesicles that can encapsulate drugs or genetic material for targeted delivery. This property is crucial in drug delivery systems and vaccine formulations .
| Application | Description |
|---|---|
| Liposome Preparation | Used for encapsulating therapeutic agents |
| Membrane Studies | Investigates membrane dynamics and interactions |
| Surface Tension Reduction | Reduces surface tension in alveolar applications |
Pharmaceutical Applications
The compound has been extensively studied for its role in pharmaceutical formulations:
- Lung Surfactant : It mimics the composition of mammalian lung surfactants, helping to reduce surface tension in the alveoli, thus preventing collapse and aiding in respiratory function .
Case Study: Lung Health
A study demonstrated that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine effectively alleviated pulmonary edema in animal models, showcasing its potential as a therapeutic agent for lung diseases .
Biochemical Research
In biochemical research, this phosphatidylcholine is used to study:
- Membrane Proteins : It facilitates the study of membrane protein interactions and dynamics due to its ability to form stable lipid bilayers.
Case Study: Protein Interaction
Research involving human umbilical vein endothelial cells highlighted how this compound can be used to monitor interleukin-induced clotting processes, providing insights into vascular biology .
Oxidative Stability Studies
The oxidative degradation of lipids is critical in understanding their stability and functionality. Studies have shown that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine undergoes oxidative changes when exposed to environmental factors like ozone . This property is vital for assessing the shelf-life and efficacy of lipid-based formulations.
| Study Focus | Findings |
|---|---|
| Oxidative Degradation | Insights into lipid stability under oxidative stress |
| Environmental Impact | Effects of ozone on lipid functionality |
Mechanism of Action
1-Oleoyl-2-palmitoyl-sn-glycero-3-PC exerts its effects by integrating into biological membranes, thereby influencing membrane fluidity and permeability. It interacts with various proteins and receptors within the membrane, affecting cellular signaling pathways .
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Comparison: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC is unique due to its specific fatty acid composition, which includes oleic acid and palmitic acid. This composition influences its physical properties and biological functions, making it distinct from other phospholipids .
Biological Activity
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC) is a phospholipid that plays a significant role in cellular membrane structure and function. This article delves into its biological activities, synthesis, applications, and relevant research findings.
- Molecular Formula : C42H82NO8P
- Molecular Weight : 760.076 g/mol
- CAS Number : 59491-62-2
OPPC is synthesized from oleic and palmitic acids, contributing to its unique properties as a phospholipid. It is often utilized in the formation of liposomes, which are critical for drug delivery systems and membrane studies.
Biological Functions
- Membrane Structure : OPPC contributes to the fluidity and integrity of cell membranes. Its unique fatty acid composition allows for varied membrane dynamics, which are essential for cellular processes such as signaling and transport.
- Interaction with Proteins : Research indicates that OPPC can influence the activity of membrane-associated proteins, such as protein kinase C (PKC). Studies have shown that the physical state of membranes containing OPPC affects the enzymatic activity and energy of activation of PKC, highlighting its role in signal transduction pathways .
- Liposome Formation : OPPC is extensively used in liposome production. Liposomes serve as models for biological membranes and are employed in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Lipid Interaction Studies
A study by Tomita et al. (1992) investigated the influence of membrane fluidity on protein assembly in liposome membranes containing OPPC. The findings suggested that variations in lipid composition could modulate protein behavior, impacting cellular responses to stimuli .
Oxidative Stability
Research has shown that OPPC monolayers are susceptible to oxidative degradation, particularly at the unsaturated bonds in the oleyl chain. This degradation can affect membrane integrity and functionality, which is crucial for understanding lipid behavior under oxidative stress conditions .
Proteomic Analysis
In a proteomic study assessing cellular responses to cisplatin-induced ototoxicity, OPPC was identified among key metabolites involved in survival and apoptosis pathways. This suggests that OPPC may play a role in modulating cell death mechanisms in response to chemotherapeutic agents .
Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Membrane Fluidity | Enhances flexibility and integrity of cell membranes |
| Protein Interaction | Modulates activity of membrane proteins like PKC |
| Drug Delivery | Used in liposome formulation for encapsulating drugs |
| Oxidative Stability | Susceptible to oxidative degradation affecting membrane properties |
| Cellular Response Modulation | Involved in pathways related to apoptosis and survival |
Q & A
Q. What experimental protocols are recommended for preparing OPPC-containing liposomes for membrane protein studies?
Liposomes are prepared using thin-film hydration followed by extrusion. A typical protocol involves:
- Mixing OPPC with auxiliary lipids (e.g., DOPE, POPG) in chloroform at defined molar ratios (e.g., 6:3:1 for POPC/DOPE/target lipid) .
- Evaporating solvents under vacuum to form a lipid film, followed by hydration with buffer (e.g., 176 mM sucrose in 20 mM Tris-HCl, pH 7.6).
- Freeze-thaw cycles (10×) and extrusion through polycarbonate membranes (100 nm pore size) to achieve unilamellar vesicles .
- Validation via dynamic light scattering (DLS) for size homogeneity.
Q. How does OPPC’s acyl chain asymmetry influence lipid bilayer properties compared to symmetric phospholipids?
OPPC’s sn-1 palmitoyl (saturated) and sn-2 oleoyl (unsaturated) chains create lateral packing heterogeneity, reducing membrane rigidity compared to symmetric lipids like DPPC. This asymmetry:
- Lowers phase transition temperatures (e.g., OPPC ~ -2°C vs. DPPC ~ 41°C) .
- Enhances membrane fluidity, critical for protein insertion and lipid-protein interactions .
- Quantified via differential scanning calorimetry (DSC) and fluorescence anisotropy assays .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in OPPC’s role in enzyme activation vs. inhibition?
Conflicting reports on OPPC’s modulation of PLA2 activity arise from:
- Membrane packing effects : OPPC-rich membranes reduce PLA2 accessibility, while oxidized derivatives (e.g., PC-Criegee ozonides) enhance activity via altered curvature .
- Assay conditions : Use surface plasmon resonance (SPR) with controlled lipid densities to differentiate interfacial vs. catalytic steps. Contrast results from vesicle-based assays (e.g., HPTS release) with monolayer systems .
Q. How can advanced structural techniques characterize OPPC’s interactions with transmembrane proteins?
- Cryo-EM with nanodiscs : Reconstitute proteins into OPPC-containing MSP1D1E3 nanodiscs (~12 nm diameter) to resolve annular lipid interactions (e.g., with RyR1 ion channels) .
- Solid-state NMR : Use ¹³C/³¹P-labeled OPPC to analyze headgroup dynamics and acyl chain order parameters in bilayers .
- AFM force spectroscopy : Measure mechanical stability of OPPC-rich domains in mixed lipid monolayers under varying oxidation states .
Q. What experimental designs address discrepancies in OPPC’s phase behavior under oxidative stress?
Conflicting phase-separation data under oxidation can be resolved by:
- Langmuir monolayer assays : Monitor π-A isotherms of OPPC mixed with oxidized derivatives (e.g., PoxnoPC) to identify critical pressures (e.g., ~42 mN/m) inducing lipid solubilization .
- Fluorescence lifetime imaging (FLIM) : Track oxidative byproducts (e.g., PC-aldehydes) in live-cell membranes using BODIPY-C11 probes .
Methodological Considerations
Q. How to optimize OPPC-based asymmetric lipid exchange protocols for cellular studies?
Asymmetric large unilamellar vesicles (aLUVs) are generated via methyl-α-cyclodextrin (MαCD)-mediated lipid transfer:
- Donor vesicles : Prepare OPPC/POPS (8:2) multilamellar vesicles (MLVs) with 40 mM MαCD .
- Acceptor vesicles : Use POPC/cholesterol (7:3) LUVs. Incubate donor/acceptor mixtures (1:1 v/v) at 37°C for 45 min .
- Validation : Quantify lipid asymmetry via high-performance thin-layer chromatography (HP-TLC) with densitometric analysis .
Q. What analytical approaches differentiate OPPC isomers (e.g., 18:1-16:0 vs. 16:0-18:1 PC) in complex mixtures?
- Ion mobility-mass spectrometry (IM-MS) : Use gas-phase ion/ion reactions (e.g., [OPPC-CH3]⁻ → fatty acid carboxylates) to identify sn-positioning .
- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
